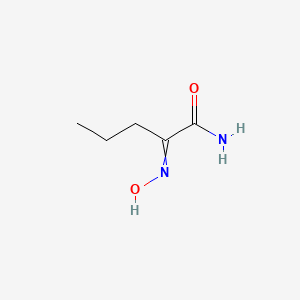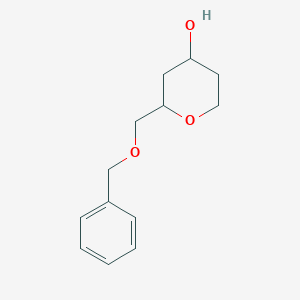![molecular formula C12H13F2NO4 B13702942 Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate](/img/structure/B13702942.png)
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-(Difluoromethyl)-3-methoxyaniline with an appropriate acylating agent to form the benzamido intermediate.
Esterification: The benzamido intermediate is then subjected to esterification with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the methoxy group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of desired pharmacological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-[4-(Trifluoromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Chloromethyl)-3-methoxybenzamido]acetate
- Methyl 2-[4-(Methoxymethyl)-3-methoxybenzamido]acetate
Uniqueness
Methyl 2-[4-(Difluoromethyl)-3-methoxybenzamido]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with enhanced metabolic stability and bioavailability compared to its analogs.
特性
分子式 |
C12H13F2NO4 |
|---|---|
分子量 |
273.23 g/mol |
IUPAC名 |
methyl 2-[[4-(difluoromethyl)-3-methoxybenzoyl]amino]acetate |
InChI |
InChI=1S/C12H13F2NO4/c1-18-9-5-7(3-4-8(9)11(13)14)12(17)15-6-10(16)19-2/h3-5,11H,6H2,1-2H3,(H,15,17) |
InChIキー |
USZGZNHXSAIGOR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)NCC(=O)OC)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


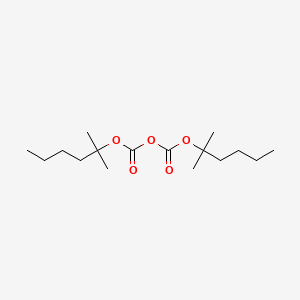
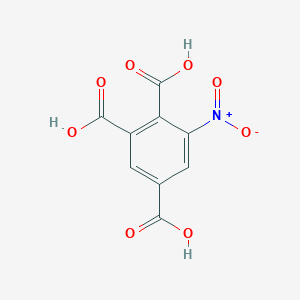
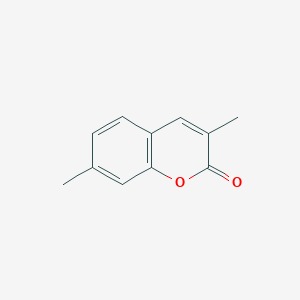
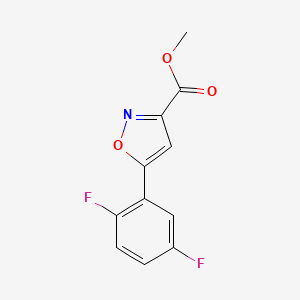
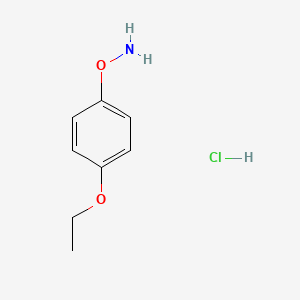
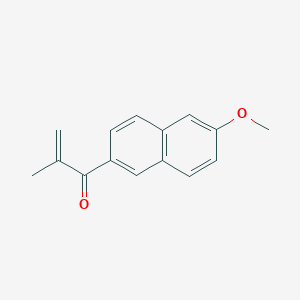
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
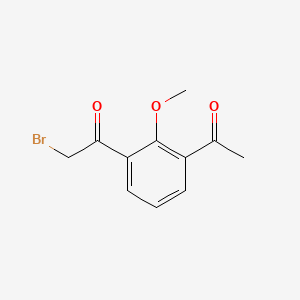

![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
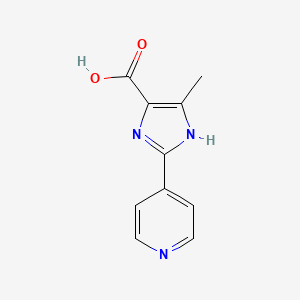
![Tert-butyl 4-(3-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-7-oxopyrido[2,3-D]pyrimidin-8(7H)-YL)propyl)piperazine-1-carboxylate](/img/structure/B13702924.png)
